DiBAC4(3)

描述

属性

CAS 编号 |

70363-83-6 |

|---|---|

分子式 |

C27H40N4O6 |

分子量 |

516.64 |

IUPAC 名称 |

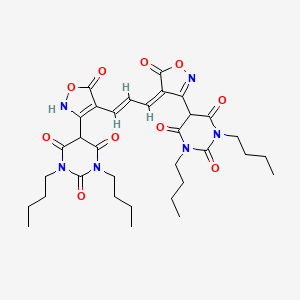

1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |

SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Membrane Potential Measurement with DiBAC4(3)

This guide provides a comprehensive overview of the principles and practical applications of DiBAC4(3), a fluorescent probe for measuring cell membrane potential. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, experimental design, and data interpretation, ensuring scientific integrity and actionable insights.

The Foundational Principle: Cellular Membrane Potential

The cell membrane potential (Vm) is a fundamental bioelectric property established by the differential distribution of ions, primarily Na+, K+, Ca2+, and Cl-, across the plasma membrane. This charge separation, actively maintained by ion pumps and channels, creates an electrical gradient crucial for a myriad of cellular processes, including signal transduction, nutrient transport, and cell excitability. In non-excitable cells, slow changes in this resting potential are key instructive signals controlling proliferation, differentiation, and intercellular communication[1].

Fluorescent bioelectricity reporters (FBRs) like DiBAC4(3) have become indispensable tools for monitoring Vm. They offer significant advantages over traditional electrode-based methods, such as the ability to monitor multicellular areas in vivo, provide subcellular resolution, and conduct longitudinal studies of dynamic systems[1].

DiBAC4(3): Mechanism of a Slow-Response Potentiometric Probe

DiBAC4(3), or Bis-(1,3-dibarbituric acid)-trimethine oxonol, is a member of the oxonol family of slow-response, lipophilic, and anionic fluorescent dyes[2][3]. Its mechanism of action is based on a voltage-dependent redistribution across the plasma membrane.

-

At Rest (Polarized State): In a typical resting cell, the interior of the plasma membrane is negatively charged relative to the exterior. This negative potential repels the negatively charged DiBAC4(3) molecule, limiting its entry into the cell[1][4].

-

Depolarization: When the cell depolarizes, the intracellular side of the membrane becomes less negative (more positive). This reduction in the negative charge allows the anionic DiBAC4(3) to enter the cell[1][2][5].

-

Fluorescence Enhancement: Once inside the cell, DiBAC4(3) binds to intracellular proteins and membranes. This binding event leads to a significant enhancement of its fluorescence[6]. Consequently, an increase in fluorescence intensity directly correlates with membrane depolarization[2][3][6].

-

Hyperpolarization: Conversely, if the cell hyperpolarizes (becomes more negative inside), the increased negative potential drives the DiBAC4(3) dye out of the cell, resulting in a decrease in fluorescence intensity[1][2][6].

This "translational" mechanism, where the dye moves across the membrane in response to potential changes, is characteristic of slow-response probes. While the response time of DiBAC4(3) is slower than that of styryl dyes like di-4-ANEPPS, it offers a significantly larger fluorescence signal change, making it well-suited for high-throughput screening applications[5][7]. The potential-dependent fluorescence change for DiBAC4(3) is typically around 1% per millivolt[6].

dot

Caption: Experimental workflow for DiBAC4(3) assay.

Essential Controls for Data Integrity

To ensure the validity of your results, the following controls are critical:

-

Unstained Cells: To measure and correct for cellular autofluorescence.[8]

-

Positive Control (Depolarization): After establishing a baseline fluorescence, treat cells with a high concentration of extracellular potassium (e.g., 150 mM KCl) in the presence of a potassium ionophore like valinomycin or salinomycin. This will clamp the membrane potential near 0 mV, causing a maximal increase in fluorescence and confirming the responsiveness of the dye.[8]

-

Negative Control (Vehicle): Treat cells with the vehicle used to dissolve the test compounds to account for any effects of the solvent on membrane potential.

Data Analysis and Interpretation

The fluorescence intensity of DiBAC4(3) is typically reported as a relative change.

-

Background Subtraction: Subtract the fluorescence of unstained cells (autofluorescence) from all measurements.[8]

-

Normalization: Normalize the fluorescence data to the baseline fluorescence recorded before the addition of a stimulus. This is often expressed as a percentage change or a ratio (F/F0).

-

Interpretation:

-

An increase in fluorescence intensity indicates depolarization .

-

A decrease in fluorescence intensity indicates hyperpolarization .

-

The pixel intensity in images corresponds to the degree of relative depolarization; brighter areas are more depolarized than dimmer areas.[8]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Signal/No Response | - Inappropriate dye concentration.- Insufficient incubation time.- Instrument settings not optimized. | - Titrate DiBAC4(3) concentration.- Optimize incubation time.- Adjust instrument gain/exposure, ensuring signal is 10-15% of the instrument's maximum range before stimulation.[9] |

| High Background Fluorescence | - Dye precipitation.- Autofluorescence of medium or compounds. | - Centrifuge the working solution before use.[1]- Use phenol red-free medium.- Measure and subtract the fluorescence of the compound in buffer. |

| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure time.- Use neutral density filters.- Allow for recovery time between acquisitions if possible.[8] |

| No effect with K+/ionophore | - Ineffective ionophore concentration.- Strong cellular buffering capacity. | - Titrate the ionophore concentration.- Ensure the extracellular K+ concentration is significantly higher than the intracellular concentration.[8] |

References

-

Tufts University. (n.d.). DiBAC4(3) voltage dye protocol. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DiBAC4(3) - Reagent for Monitoring Membrane Potential. Retrieved from [Link]

-

Wang, Y., et al. (2021). Cytometric analysis of DiBAC4(3)-derived green fluorescence of Gardnerella vaginalis treated with acetic acid and lactic acid. ResearchGate. Retrieved from [Link]

-

Eidal, B. D., et al. (2002). Response of DiBAC 4 (3) to measure changes in the plasma membrane potential upon increasing concentrations of anti-Fas antibody after 3 h. ResearchGate. Retrieved from [Link]

-

Felix, J. P., et al. (2004). A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. Journal of Biomolecular Screening. Retrieved from [Link]

-

Adams, D. S., & Levin, M. (2012). Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE. Cold Spring Harbor Protocols. Retrieved from [Link]

-

Interchim. (n.d.). DiBAC4(3), DiSBAC2(3), DiBAC4(5). Retrieved from [Link]

-

Oviedo, N. J., & Levin, M. (2008). Live Imaging of Planarian Membrane Potential Using DiBAC4(3). Cold Spring Harbor Protocols. Retrieved from [Link]

-

Latorre, R., et al. (2011). DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

-

Bhavsar, M. (2017). DiBAC4(3) Membrane potential dye? ResearchGate. Retrieved from [Link]

Sources

- 1. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drmichaellevin.org [drmichaellevin.org]

- 3. Reagent for Monitoring Membrane Potential DiBAC4(3) | CAS 70363-83-6(free acid) Dojindo [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. interchim.fr [interchim.fr]

- 7. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

A Senior Application Scientist's Guide to Measuring Plasma Membrane Potential Using DiBAC₄(3)

Abstract

The plasma membrane potential (PMP) is a critical physiological parameter that governs a multitude of cellular processes, from signal transduction and ion transport to cell proliferation and apoptosis. Accurate measurement of PMP is therefore essential for fundamental research and drug development. This guide provides an in-depth technical overview of Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol, commonly known as DiBAC₄(3), a lipophilic, anionic fluorescent dye widely used for this purpose. We will explore the core mechanism of DiBAC₄(3), present field-proven protocols for its application in flow cytometry and fluorescence microscopy, and detail the necessary controls to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable PMP assays.

The Principle of DiBAC₄(3): A Mechanistic Overview

DiBAC₄(3) is a "slow-response," potentiometric probe belonging to the bis-oxonol family of dyes.[1][2] Unlike fast-response dyes that detect transient, millisecond-scale potential changes in excitable cells, DiBAC₄(3) is ideally suited for measuring steady-state or slow changes in the resting membrane potential of various cell types.[3]

Mechanism of Action

The core principle of DiBAC₄(3) lies in its voltage-sensitive partitioning across the plasma membrane. The dye is anionic (negatively charged) and lipophilic. In a healthy, polarized cell, the interior of the plasma membrane is negatively charged (typically -40 to -90 mV), which electrostatically repels the anionic DiBAC₄(3) dye, resulting in low intracellular fluorescence.

When the cell depolarizes, the PMP becomes less negative (or even positive). This reduction in the negative charge inside the cell allows the lipophilic DiBAC₄(3) to enter the cell and bind to intracellular lipid-rich membranes and proteins.[4][5] This binding event leads to a significant enhancement in the dye's fluorescence quantum yield and a slight red shift in its emission spectrum.[1][5]

Therefore, the relationship is direct and intuitive:

-

Depolarization → Increased DiBAC₄(3) influx → Increased intracellular fluorescence.

-

Hyperpolarization → Increased DiBAC₄(3) efflux → Decreased intracellular fluorescence. [1][3]

This mechanism makes DiBAC₄(3) a powerful tool for observing relative changes in PMP. One key advantage of DiBAC₄(3) is that its negative charge prevents its accumulation in mitochondria, which also possess a strong negative membrane potential. This makes it superior to some cationic carbocyanine dyes for specifically measuring the plasma membrane potential.[1][6]

Diagram: Mechanism of DiBAC₄(3) Action

Caption: High-level overview of the DiBAC₄(3) experimental process.

Reagent Preparation

-

DiBAC₄(3) Stock Solution (e.g., 1-2 mM):

-

Causality: A concentrated stock in an anhydrous solvent like DMSO is crucial for long-term stability and minimizes the solvent volume added to your aqueous cell media, preventing solvent-induced artifacts.

-

Protocol: Dissolve DiBAC₄(3) powder in high-quality, anhydrous DMSO to a final concentration of 1.9 mM (1 mg/mL). [7]Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light. [8]

-

-

DiBAC₄(3) Working Solution (e.g., 0.5 - 5 µM):

-

Causality: The final concentration must be optimized for your specific cell type. Too low a concentration yields poor signal-to-noise, while too high a concentration can cause artifacts and cytotoxicity. [9][10] * Protocol: On the day of the experiment, dilute the stock solution into your physiological buffer or cell culture medium (e.g., HBSS with calcium and magnesium, or complete DMEM) to the desired final concentration. Ensure the solution is thoroughly mixed. Prepare this solution fresh and protect it from light. [8]

-

Step-by-Step Protocol: Staining Cells for Analysis

This protocol is a general guideline; incubation times and concentrations should be empirically determined.

-

Cell Preparation:

-

Adherent Cells: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates for microscopy/plate reader; T-flasks for flow cytometry) to achieve a confluency of 70-90% on the day of the assay.

-

Suspension Cells: Adjust cell density to approximately 1 x 10⁶ cells/mL in complete medium or physiological buffer.

-

-

Dye Loading:

-

Adherent Cells: Remove the culture medium and add the pre-warmed DiBAC₄(3) working solution.

-

Suspension Cells: Pellet the cells, resuspend them in the pre-warmed DiBAC₄(3) working solution.

-

Causality: Pre-warming the buffer to 37°C ensures that membrane transporters and ion channels, which are temperature-sensitive, are functioning under physiological conditions.

-

-

Incubation:

-

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light. [8][11] * Causality: This incubation period allows the dye to equilibrate across the plasma membrane according to the cell's resting membrane potential. The "slow-response" nature of the dye necessitates this equilibration time. [1]Do not wash the cells after incubation , as the assay depends on the dynamic partitioning of the dye between the medium and the cell. [11]

-

-

Data Acquisition:

A Self-Validating Assay: The Critical Role of Controls

Interpreting changes in DiBAC₄(3) fluorescence requires proper controls to validate that the assay is reporting PMP changes accurately. The most robust control is to pharmacologically force the membrane potential to known states.

Positive Control: Inducing Depolarization

-

Causality: A high concentration of extracellular potassium (K⁺) will collapse the natural K⁺ gradient across the membrane, forcing the PMP towards 0 mV (depolarization). The potassium ionophore Valinomycin is often used to facilitate the rapid movement of K⁺ across the membrane, ensuring a complete and rapid depolarization. [12][13]* Protocol:

-

Prepare a high-potassium buffer (e.g., replace NaCl with KCl in your standard buffer, keeping osmolarity constant).

-

After baseline fluorescence is established in your DiBAC₄(3)-loaded cells, add a final concentration of ~1-5 µM Valinomycin followed by the high-potassium buffer.

-

Observe a rapid and significant increase in DiBAC₄(3) fluorescence. This confirms the dye can report a known depolarization event. [10]

-

Negative Control / Hyperpolarization

-

Causality: While less common, demonstrating hyperpolarization (a more negative PMP) can also validate the assay. This can be achieved by activating specific potassium channels (e.g., with a K⁺ channel opener) or by using a low-potassium buffer to steepen the K⁺ gradient.

-

Protocol:

-

Use a known K⁺ channel opener relevant to your cell type.

-

Observe a decrease in DiBAC₄(3) fluorescence relative to the resting state.

-

Diagram: Workflow for Assay Validation with Controls

Caption: Validating DiBAC₄(3) response with positive and negative controls.

Data Acquisition and Interpretation

-

Flow Cytometry: This method provides population-level statistics. The output is typically a histogram of fluorescence intensity. A shift of the entire population to the right indicates depolarization, while a shift to the left indicates hyperpolarization. [14]* Fluorescence Microscopy: This allows for single-cell resolution and spatial information. Changes in the fluorescence intensity of individual cells or regions of interest are quantified over time. [3]It is crucial to perform image corrections, such as darkfield and flatfield corrections, to ensure quantitative accuracy. [3][7]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Signal / Poor Signal-to-Noise Ratio | - Insufficient dye concentration.- Short incubation time.- Cells are highly hyperpolarized at rest. | - Increase DiBAC₄(3) working concentration in increments (e.g., 0.5 µM to 5 µM).- Increase incubation time (e.g., up to 60 minutes).- Confirm with positive (depolarization) control to ensure the dye is responsive. [10] |

| High Background Fluorescence | - Dye precipitation in media.- Autofluorescence from cells or media.- Dye binding to plasticware or glass. [15] | - Prepare working solution fresh and vortex well. Centrifuge the working solution before use if precipitates are seen.<[3]br>- Image unstained cells to quantify autofluorescence.<[10]br>- Pre-treat glass coverslips if necessary. [15] |

| No Response to Positive Control (High K⁺) | - Ionophore (Valinomycin) is inactive or at the wrong concentration.- High K⁺ buffer was not prepared correctly. | - Titrate Valinomycin concentration.- Use a fresh aliquot of Valinomycin.- Verify the composition and pH of your high K⁺ buffer. |

| Photobleaching During Microscopy | - Excessive exposure to excitation light. | - Reduce excitation light intensity using neutral density filters.- Minimize exposure time.- Allow for recovery time (20-30 seconds) between image acquisitions to let unbleached dye re-equilibrate. [10] |

| Pharmacological Interference | - DiBAC₄(3) itself can sometimes modulate ion channel activity (e.g., BK channels). [16][17] | - Use the lowest possible dye concentration that gives a reliable signal.- Be aware of this potential artifact when interpreting results, especially in ion channel screening. |

Table 2: A guide to troubleshooting common experimental challenges.

References

- Vertex AI Search. (n.d.). DiBAC4(3) (Bis(1,3-Dibutylbarbituric Acid) Trimethine Oxonol, CAS Number: 70363-83-6).

-

ResearchGate. (2025). Does the fluorescence intensity of DiBAC4(3) change with voltage? Retrieved from [Link]

-

Interchim. (n.d.). DiBAC4(3), DiSBAC2(3), DiBAC4(5). Retrieved from [Link]

-

Adams, D. S., & Levin, M. (2012). Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE. Cold Spring Harbor Protocols, 2012(4), pdb.prot067710. Retrieved from [Link]

-

Klapperstück, T., Glanz, D., Klapperstück, M., & Wohlrab, J. (2009). Methodological aspects of measuring absolute values of membrane potential in human cells by flow cytometry. Cytometry Part A, 75(7), 593–608. Retrieved from [Link]

-

Valverde, M. A., & Rojas, P. (2009). DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit. American Journal of Physiology-Cell Physiology, 296(2), C265–C272. Retrieved from [Link]

-

ResearchGate. (2021). Characterization of the DiBAC4(3) fluorescence over time. Retrieved from [Link]

-

Te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology, 4, 29. Retrieved from [Link]

-

Tufts University. (n.d.). DiBAC4(3) voltage dye protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow cytometric analysis of DiBAC4(3) fluorescence intensity. Retrieved from [Link]

-

Oviedo, N. J., & Levin, M. (2008). Live Imaging of Planarian Membrane Potential Using DiBAC4(3). Cold Spring Harbor Protocols, 2008(12), pdb.prot5113. Retrieved from [Link]

-

Yamada, A., Gaja, N., Ohya, S., & Imaizumi, Y. (2001). Usefulness and Limitation of DiBAC4(3), a Voltage-Sensitive Fluorescent Dye, for the Measurement of Membrane Potentials Regulated by Recombinant Large Conductance Ca2+-Activated K+ Channels in HEK293 Cells. Japanese Journal of Pharmacology, 86(3), 342-350. Retrieved from [Link]

-

Apell, H. J., & Bersch, B. (1987). Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 891(2), 208-216. Retrieved from [Link]

-

Qu, D., et al. (2021). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir, 37(1), 329–337. Retrieved from [Link]

-

ResearchGate. (2017). DiBAC4(3) Membrane potential dye?. Retrieved from [Link]

-

Daniele, R. P., & Holian, S. K. (1976). A potassium ionophore (valinomycin) inhibits lymphocyte proliferation by its effects on the cell membrane. Proceedings of the National Academy of Sciences, 73(10), 3599-3602. Retrieved from [Link]

Sources

- 1. Membrane Potential Indicators | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. drmichaellevin.org [drmichaellevin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methodological aspects of measuring absolute values of membrane potential in human cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Is DiBAC4(3) Suitable for Measuring Mitochondrial Membrane Potential?

A Technical Assessment & Application Guide

Executive Summary

The direct answer is No.

DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) is not suitable for directly measuring mitochondrial membrane potential (

DiBAC4(3) is an anionic (negatively charged) slow-response dye.[1] Due to the fundamental biophysics of charge distribution, it is excluded from the negatively charged mitochondrial matrix. It is the industry standard for measuring plasma membrane potential (

For mitochondrial measurements, you must use cationic (positively charged) dyes such as TMRM , TMRE , or JC-1 , which accumulate in the mitochondrial matrix according to the Nernst equation.[2][3]

Part 1: The Biophysics of Voltage Sensing

To understand why DiBAC4(3) fails for mitochondria, one must look at the electrophysiological environment of the cell.

The Charge Gradient

-

Plasma Membrane (

): Typically -40 mV to -70 mV (negative inside relative to extracellular space). -

Mitochondrial Membrane (

): Typically -150 mV to -180 mV (highly negative matrix relative to cytosol).

The Mechanism of Exclusion

DiBAC4(3) carries a net negative charge.[1]

-

In the Cytosol: When the plasma membrane depolarizes (becomes less negative), the repulsion decreases, and DiBAC4(3) enters the cytosol, binding to hydrophobic sites on proteins and membranes, which increases its fluorescence.[4]

-

In the Mitochondria: The mitochondrial matrix is the most negatively charged compartment in the cell. Consequently, the anionic DiBAC4(3) is electrostatically repelled from the matrix.[1] It cannot accumulate inside the mitochondria to report on its potential.[1]

Visualizing the Mechanism

The following diagram illustrates the differential localization of anionic vs. cationic dyes.

Figure 1: Mechanism of Action. DiBAC4(3) is repelled by the highly negative mitochondrial matrix, whereas cationic dyes (TMRM) are attracted to it.

Part 2: Correct Alternatives for Mitochondrial Potential

If your goal is to measure

| Feature | DiBAC4(3) | TMRM / TMRE | JC-1 | Rhodamine 123 |

| Charge | Anionic (-) | Cationic (+) | Cationic (+) | Cationic (+) |

| Primary Target | Plasma Membrane ( | Mitochondria ( | Mitochondria ( | Mitochondria ( |

| Mode | Single Intensity (Green) | Single Intensity (Red) | Ratiometric (Green/Red) | Single Intensity (Green) |

| Kinetics | Slow (min) | Fast (sec) | Slow (aggregates form slowly) | Fast |

| Toxicity | Low | Low (at <50nM) | Moderate | Moderate (inhibits respiration) |

| Best Use | Ion Channel Screening | Dynamic Live Imaging | Apoptosis / Fixed Timepoints | Flow Cytometry |

Part 3: The DiBAC4(3) Profile & Protocol

While unsuitable for mitochondria, DiBAC4(3) is a powerful tool for measuring plasma membrane potential changes.[5]

Technical Profile

-

Excitation/Emission: ~490 nm / ~516 nm (Standard FITC/GFP settings).

-

Response Time: Slow. Equilibrates in 15–30 minutes.

-

Signal Direction:

-

Key Artifact (Expert Insight): DiBAC4(3) is known to act as an activator of BK channels (Large-conductance Ca2+-activated K+ channels) and an inhibitor of certain anion transporters. Always validate with patch-clamp if studying these specific channels.

Validated Protocol: Plasma Membrane Potential Assay

Objective: Measure relative changes in cellular resting potential (

1. Reagent Preparation

-

Stock Solution: Dissolve DiBAC4(3) in DMSO to 10 mM. Store at -20°C, protected from light.

-

Loading Buffer: HEPES-buffered saline (HBSS) or chemically defined medium. Avoid serum (BSA binds the dye).

2. Staining Procedure

-

Seed Cells: Plate cells in optical-bottom black 96-well plates.

-

Dilute Dye: Prepare a 2–5 µM working solution in Loading Buffer.

-

Incubate: Replace culture media with Loading Buffer containing DiBAC4(3).

-

Equilibrate: Incubate for 30 minutes at 37°C in the dark. Note: Do not wash the cells after incubation.[7] The dye must remain in the solution to maintain equilibrium.

-

Baseline Read: Measure fluorescence (Ex 490 / Em 520) for 5 minutes to ensure stability.

3. Experimental Stimulation & Validation

To prove the signal is real, you must perform the following controls:

-

Depolarization Control (High K+): Add KCl (final conc. 40–80 mM).

-

Expected Result: Immediate Increase in fluorescence.

-

-

Hyperpolarization Control (Valinomycin): Add Valinomycin (1–10 µM).

-

Expected Result:Decrease in fluorescence (if cells are not already hyperpolarized).[1]

-

Workflow Diagram

Figure 2: Experimental workflow for DiBAC4(3) plasma membrane potential assays.

References

-

Yamada, A., et al. (2001).[7][8] "Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells." Japanese Journal of Pharmacology.

-

Thermo Fisher Scientific. "Slow-Response Probes—Section 22.3." Molecular Probes Handbook.

-

Brauner, T., et al. (1984).[5] "Comparative measurements of membrane potentials with microelectrodes and voltage-sensitive dyes." Biochimica et Biophysica Acta (BBA).

-

Attali, B., et al. (2007). "Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators."[9] Molecular Pharmacology.

-

BenchChem. "Comparing TMRM and JC-1 for mitochondrial potential measurement."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. drmichaellevin.org [drmichaellevin.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators selective for beta1 and beta4 but not for beta2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: DiBAC4(3) Structure, Properties, and Experimental Application

Executive Summary: The Translational Voltmeter

DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] represents a cornerstone in potentiometric research, specifically designed for the quantification of resting membrane potential (

Its utility lies in its high sensitivity—often yielding a >1% change in fluorescence per millivolt (

Part 1: Chemical Architecture & Physicochemical Properties

DiBAC4(3) is an anionic, lipophilic oxonol dye. Its structure consists of a trimethine bridge connecting two dibutylbarbituric acid groups. This specific architecture dictates its solubility, spectral properties, and interaction with the lipid bilayer.

Structural Data Table

| Property | Specification |

| IUPAC Name | 1,3-dibutyl-5-[3-(1,3-dibutyl-2,4,6-trioxopyrimidin-5-yl)prop-2-enylidene]pyrimidine-2,4,6-trione |

| Common Name | DiBAC4(3) |

| CAS Number | 70363-83-6 |

| Molecular Formula | |

| Molecular Weight | 516.64 g/mol |

| Charge | Anionic (-1) at physiological pH |

| Solubility | DMSO (High), Ethanol (High), Water (Low/Sparingly) |

Spectral Characteristics

DiBAC4(3) is a green-fluorescent probe, making it compatible with standard fluorescein (FITC) or GFP filter sets.

-

Excitation Max (

): ~490 nm[1][2][3][4] -

Emission Max (

): ~516 nm -

Quantum Yield: Low in aqueous solution; significantly enhanced upon binding to intracellular proteins and hydrophobic pockets.

Part 2: Mechanistic Profiling

The Redistribution Mechanism

The fundamental operation of DiBAC4(3) is governed by the Nernst Equation . Because the dye is negatively charged (anionic) and lipophilic, it can partition across the cell membrane, but its distribution is voltage-dependent.

-

Resting State (Polarized): The cell interior is negative relative to the exterior (e.g., -70 mV). The negative charge repels the anionic dye, keeping the intracellular concentration low.

-

Depolarization: As

becomes more positive (e.g., -20 mV), the electrostatic repulsion decreases. The dye enters the cell driven by its concentration gradient. -

Fluorescence Enhancement: Once inside, DiBAC4(3) binds to intracellular proteins and hydrophobic lipid regions.[3] This binding restricts the molecular rotation of the dye, reducing non-radiative decay and significantly increasing its quantum yield (fluorescence).

Key Insight: The signal is slow (seconds to minutes) because it requires the physical translocation of molecules across the membrane. It is not suitable for measuring single action potentials.

Visualization of Mechanism

Part 3: Optimized Experimental Protocols

Expertise Note: Unlike calcium dyes (e.g., Fura-2) where you wash the cells after loading, DiBAC4(3) is an equilibrium dye . You must maintain the dye in the external solution throughout the experiment to allow for re-equilibration during potential changes.

Preparation and Loading

-

Stock Solution: Dissolve 5 mg DiBAC4(3) in DMSO to create a 10-20 mM stock. Store at -20°C, protected from light.

-

Working Solution: Dilute stock into a physiological buffer (e.g., HBSS or Tyrode’s) to a final concentration of 0.5 µM – 2.0 µM .

-

Note: Concentrations >5 µM can cause pharmacological artifacts (e.g., inhibition of BK channels) or mitochondrial toxicity.

-

-

Loading:

-

The "No-Wash" Rule: Do NOT wash the cells.[5] The dye must remain present to report changes.

Experimental Workflow

Part 4: Data Interpretation & Troubleshooting

Signal Interpretation

-

Increase in Fluorescence: Indicates Depolarization (Cell becomes less negative).

-

Example: Inhibition of

channels or opening of

-

-

Decrease in Fluorescence: Indicates Hyperpolarization (Cell becomes more negative).[3][8]

-

Example: Opening of

channels or

-

Critical Artifacts & Controls

-

Drift: DiBAC4(3) is temperature-sensitive. Ensure buffers are temperature-equilibrated. A gradual downward drift in fluorescence is common due to photobleaching or slight temperature shifts; use a vehicle control well for baseline correction.

-

Interaction with Compounds: Being anionic, DiBAC4(3) can electrostatically interact with cationic drugs, leading to false positives. Always verify "hits" with patch-clamp electrophysiology.

-

Toxicity: High concentrations inhibit cell respiration. If cells round up or detach, reduce dye concentration.

Validation Controls

-

Positive Control (Depolarization): High extracellular

(e.g., 40-60 mM KCl) should cause an immediate, robust increase in fluorescence. -

Negative Control (Hyperpolarization): Valinomycin (a

ionophore) should cause a decrease in fluorescence (assuming

References

-

Yamada, A., et al. (2001). "Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells."[1][4] Japanese Journal of Pharmacology.

-

Brauner, T., et al. (1984). "Comparative measurements of membrane potentials with microelectrodes and voltage-sensitive dyes."[3] Biochimica et Biophysica Acta (BBA).

-

Thermo Fisher Scientific. "DiBAC4(3) Product Information & Spectra."

-

AAT Bioquest. "Spectrum and Properties of DiBAC4(3)."

-

Cayman Chemical. "DiBAC4(3) Product Insert and Solubility Data."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. interchim.fr [interchim.fr]

- 4. caymanchem.com [caymanchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: High-Throughput Membrane Potential Screening with DiBAC4(3)

Executive Summary

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol, commonly denoted as DiBAC4(3) , represents the industry standard for slow-response, voltage-sensitive dye (VSD) assays. Unlike electrochromic dyes (e.g., ANEPPS) that respond in microseconds, DiBAC4(3) operates on a thermodynamic equilibrium mechanism, making it ideal for detecting resting membrane potential changes induced by ion channel modulators or GPCR activation.

This guide details the integration of DiBAC4(3) into High-Throughput Screening (HTS) campaigns, focusing on signal-to-noise optimization, artifact mitigation, and rigorous quality control.

Mechanistic Principles & Dye Physics

To optimize a DiBAC4(3) assay, one must understand the causality of the signal. DiBAC4(3) is a lipophilic, anionic molecule. Its distribution across the plasma membrane is governed by the Nernst equation.

-

Resting State (Hyperpolarized): The cell interior is negative (approx. -60 to -90 mV). The negative charge repels the anionic dye, causing it to accumulate in the extracellular buffer. In the aqueous buffer, the dye's fluorescence is quenched (low quantum yield).

-

Depolarization: As the membrane potential becomes less negative (e.g., K+ channel blockade or Na+ channel opening), the repulsive force decreases. The dye enters the cell and binds to intracellular proteins and hydrophobic lipid environments.

-

Signal Generation: Upon binding to intracellular components, the dye undergoes a structural restriction that significantly increases its quantum yield.

Key Rule: Fluorescence intensity is directly proportional to depolarization.

- Fluorescence = Depolarization (Cell becomes more positive)

- Fluorescence = Hyperpolarization (Cell becomes more negative)

Visualization: The Redistribution Mechanism

Figure 1: The bidirectional movement of DiBAC4(3) based on transmembrane voltage potential.

Technical Specifications & Preparation

Before protocol execution, verify the physicochemical properties of the dye to ensure compatibility with your detection hardware (e.g., FLIPR, FDSS, or standard plate readers).

Table 1: DiBAC4(3) Properties

| Parameter | Specification | Notes |

| Molecular Weight | 516.64 g/mol | |

| Excitation Max | ~493 nm | Compatible with standard FITC/GFP filters (488 nm laser). |

| Emission Max | ~516 nm | |

| Solubility | DMSO | Stock solutions (usually 10-20 mM) must be kept in the dark. |

| Response Time | Slow (sec to min) | NOT suitable for action potential kinetics; suitable for steady-state changes. |

| Phototoxicity | Moderate | Limit light exposure; dye can generate ROS upon prolonged excitation. |

Validated HTS Protocol

This protocol is designed for a 384-well format using adherent CHO or HEK293 cells stably expressing a target ion channel (e.g., hERG, Kv1.3).

Phase 1: Cell Preparation (T-24 Hours)

-

Harvest: Detach cells using Accutase (avoid Trypsin if the target channel is protease-sensitive).

-

Plating: Dispense 10,000–15,000 cells/well in 25 µL of culture medium into black-wall, clear-bottom, poly-D-lysine coated 384-well plates.

-

Why: Poly-D-lysine ensures retention of cells during liquid handling steps.

-

-

Incubation: 37°C, 5% CO2 overnight.

Phase 2: Buffer & Dye Loading (T-0)

Critical Note: DiBAC4(3) is an equilibrium dye. Do not wash the cells after adding the dye. The dye must remain in the solution to maintain the Nernstian equilibrium.

-

Assay Buffer Prep: HBSS + 20 mM HEPES (pH 7.4). Avoid serum (albumin binds the dye).

-

Dye Solution: Prepare a 2X Loading Solution.

-

DiBAC4(3) concentration: 2–10 µM (Final assay concentration will be 1–5 µM).

-

Optional: Add a background suppressor (e.g., VABSC-1) if high background fluorescence is observed, though DiBAC usually requires less suppression than FLIPR kits.

-

-

Loading: Remove culture media from the plate (leaving ~10-20 µL residual volume is risky; typically, a full swap or adding 2X to existing volume is done. For HTS, adding 25 µL of 2X dye to 25 µL media is the most robust "no-wash" method).

-

Equilibration: Incubate at Room Temperature (RT) for 30–60 minutes in the dark.

-

Why: RT is preferred over 37°C to minimize transporter activity that might eject the dye and to stabilize the membrane potential.

-

Phase 3: Compound Addition & Read (The Assay)

-

Baseline Read: Measure fluorescence for 1–2 minutes to establish a stable baseline (

). -

Compound Injection: Add test compounds (typically 5X or 10X concentration).

-

Kinetic Read: Continue reading for 10–20 minutes.

-

Sampling Rate: 0.5 Hz (once every 2 seconds) is sufficient due to the slow kinetics.

-

Visualization: HTS Workflow Logic

Figure 2: Step-by-step workflow for a standard "no-wash" DiBAC4(3) assay.

Data Analysis & Artifact Management

Data Normalization

Raw Fluorescence Units (RFU) can vary between wells. Data should be normalized using the

The "False Positive" Trap

DiBAC4(3) is anionic. It interacts electrostatically with cationic compounds.

-

The Problem: If a test drug is highly cationic and lipophilic, it can form a complex with DiBAC4(3) or alter the membrane surface charge independent of ion channels, causing a fluorescence change.

-

The Solution:

-

Counter-Screen: Run the assay on parental cells (null for the target channel). If the signal persists, it is a chemical artifact.

-

Visual Confirmation: Use microscopy. Artifacts often look like punctate precipitates rather than uniform cytosolic staining.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal Window | Dye concentration too low. | Titrate DiBAC4(3) up to 5-10 µM. |

| High Variability (Low Z') | Inconsistent cell plating. | Use an automated dispenser (e.g., Multidrop); allow plates to sit at RT for 30 min before incubator to reduce edge effects. |

| Drifting Baseline | Temperature fluctuations. | Ensure the plate reader is thermostated to 25°C; allow plates to acclimatize inside the reader for 5 min before reading. |

| Signal Decay | Photobleaching. | Reduce excitation intensity or laser power; reduce sampling frequency. |

References

Technical Guide: The Mechanism of DiBAC4(3) Cellular Entry and Signal Transduction

Executive Summary

DiBAC4(3) is a slow-response, anionic, voltage-sensitive probe used to quantify resting membrane potential (

This guide deconstructs the biophysical forces governing DiBAC4(3) entry, establishing that "entry" is not a transporter-mediated event but a thermodynamic equilibration driven by the transmembrane electric field. It further details a self-validating staining protocol and critical troubleshooting frameworks for drug discovery applications.

The Biophysical Mechanism of Entry

To understand how DiBAC4(3) enters the cell, one must abandon the concept of "uptake" and replace it with "partitioning equilibrium."

The Anionic Nernstian Driver

DiBAC4(3) carries a net negative charge (anionic). Most healthy eukaryotic cells possess a negative resting membrane potential (typically -40 mV to -90 mV), creating an electrical gradient that repels anions.

-

Resting State (Polarized): The cytosolic face of the membrane is highly negative relative to the extracellular space. This electrostatic repulsion prevents the anionic dye from deeply penetrating the membrane or entering the cytosol. The dye remains largely in the extracellular solution, where its fluorescence quantum yield is low due to water quenching.

-

Depolarized State (Entry): When the cell depolarizes (interior becomes less negative/more positive), the repulsive force weakens. The dye's lipophilic character then dominates, driving it into the hydrophobic lipid bilayer and the cytosol.

-

Signal Generation: Once inside, DiBAC4(3) binds non-covalently to intracellular proteins and hydrophobic lipid domains. This binding restricts the dye's conformational freedom and shields it from water, resulting in a massive increase in fluorescence quantum yield (approx. 10-fold).

The Force Balance Equation

The distribution follows the Nernst Equation for a monovalent anion:

Where:

- is the membrane potential.[1][2][3]

-

,

-

Key Insight: A depolarization of 29 mV causes a roughly 10-fold increase in intracellular dye concentration (at 37°C).

Visualization of the Entry Mechanism

The following diagram illustrates the causality between membrane potential changes and dye redistribution.

Figure 1: The thermodynamic redistribution of DiBAC4(3). Depolarization reduces electrostatic repulsion, allowing lipophilic partitioning and subsequent protein binding which activates fluorescence.

Experimental Protocol: A Self-Validating System

The following protocol is designed for adherent mammalian cells (e.g., HEK293, CHO, Neurons) in a 96-well plate format.

Critical Pre-Requisites

-

No-Wash Rule: Unlike calcium dyes (e.g., Fluo-4), DiBAC4(3) exists in dynamic equilibrium. Never wash the cells after adding the dye. Removing the supernatant creates a concentration gradient that sucks the dye out of the cells, destroying the signal.

-

Buffer Selection: Use a physiological buffer (HBSS or Tyrode’s) free of serum, as albumin in serum binds the dye with high affinity, sequestering it from the cells.

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Stock Prep | Dissolve 25 mg DiBAC4(3) in DMSO to 10-20 mM. | High concentration prevents DMSO toxicity in final assay (<0.1% final). |

| 2. Cell Prep | Plate cells to 70-80% confluency in black-wall/clear-bottom plates. | Confluency affects |

| 3. Working Sol. | Dilute stock to 2-5 µM in serum-free buffer (HBSS). | Optimal signal-to-noise ratio. >10 µM causes quenching and toxicity. |

| 4. Loading | Aspirate growth medium. Add 100 µL dye solution gently. | Remove serum sources. Do not disturb the monolayer. |

| 5.[2] Incubation | Incubate 20-30 mins at 37°C in the dark. | "Slow" dye requires time to reach Nernstian equilibrium. |

| 6. Baseline | Measure fluorescence ( | Establishes the resting potential baseline. |

| 7. Stimulation | Add test compound (2X conc.) or High | Perturbs |

| 8. Kinetics | Read continuously for 10-30 mins. | Redistribution is slow; signal peaks minutes after depolarization. |

The Validation Workflow (DOT Diagram)

Figure 2: Operational workflow for DiBAC4(3) assays emphasizing the critical "No Wash" step and equilibration time.

Troubleshooting & Artifact Management

Trustworthiness in data comes from identifying false positives. DiBAC4(3) has specific "failure modes" that must be controlled.

The BK Channel Artifact

DiBAC4(3) is not pharmacologically inert. It has been documented to act as an activator of Large-conductance

-

Mechanism: The dye binds to the channel and increases its open probability.

-

Consequence: In cells expressing BK channels, the dye itself can cause hyperpolarization (efflux of

), artificially lowering the fluorescence signal you are trying to measure. -

Mitigation: Use Paxilline or Iberiotoxin (BK blockers) to validate that observed effects are not dye-induced channel modulation.

Chemical Interaction Artifacts

| Artifact | Cause | Solution |

| Valinomycin Failure | Valinomycin ( | Use Gramicidin or High External Potassium ( |

| Mitochondrial Staining | Unlike cationic dyes (Rhodamine 123), DiBAC4(3) is excluded from mitochondria. | This is actually a benefit . It ensures the signal is specific to the Plasma Membrane potential, not mitochondrial health. |

| Glass Binding | The dye is lipophilic and sticks to glass. | Use plastic labware or BSA-coated tips. Ensure final read is in plastic plates. |

References

-

Brauner, T., et al. (1984).[5][6] "Comparative measurements of membrane potentials with microelectrodes and voltage-sensitive dyes." Biochimica et Biophysica Acta (BBA).

-

Yamada, A., et al. (2001).[7] "Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells." Japanese Journal of Pharmacology.

-

Adams, D.S., & Levin, M. (2012). "Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE." Cold Spring Harbor Protocols.

-

Biotium. (n.d.). "DiBAC4(3) Product Information & Protocols." Biotium Technical Support.

Sources

- 1. biotium.com [biotium.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Unveiling the Intracellular Landscape: A Technical Guide to the Binding Sites of DiBAC4(3)

Abstract

DiBAC4(3) [Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol] is a lipophilic, anionic oxonol dye extensively utilized as a slow-response potentiometric probe to monitor plasma membrane potential in a variety of biological systems. Its utility is rooted in its ability to translocate across depolarized plasma membranes and subsequently bind to intracellular components, resulting in a significant enhancement of its fluorescence. While the principle of its voltage sensitivity is well-established, a granular understanding of its precise intracellular binding sites is critical for the accurate interpretation of experimental data and the design of robust assays. This technical guide provides an in-depth exploration of the current understanding of DiBAC4(3)'s intracellular binding targets, synthesizing evidence from the literature to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties governing its binding, the nature of its interaction with intracellular proteins and lipid membranes, and provide validated experimental protocols for its application.

Introduction: The Physicochemical Rationale of a Voltage-Sensing Probe

DiBAC4(3) is a negatively charged fluorophore whose fluorescence is significantly enhanced upon binding to hydrophobic environments.[1] In its unbound state in aqueous media, the dye exhibits low fluorescence. The operational principle of DiBAC4(3) as a membrane potential indicator hinges on the electrochemical gradient across the plasma membrane.[2] In polarized cells, the net negative intracellular charge repels the anionic dye, restricting its entry.[3] However, upon membrane depolarization, the reduction of this negative potential allows the lipophilic DiBAC4(3) to partition into the cell, driven by the concentration gradient.[4] Once inside the cell, it binds to intracellular hydrophobic moieties, leading to a pronounced increase in fluorescence intensity.[5] Conversely, hyperpolarization of the plasma membrane leads to the expulsion of the dye and a subsequent decrease in fluorescence.[6]

This mechanism is visually represented in the following workflow:

Caption: Mechanism of DiBAC4(3) as a Membrane Potential Probe.

The Intracellular Binding Landscape of DiBAC4(3)

Upon entering a depolarized cell, DiBAC4(3) readily associates with intracellular components. The current body of evidence suggests that the binding is not to a single, specific receptor but rather to a range of hydrophobic environments. These can be broadly categorized into two main classes: intracellular proteins and lipid membranes.

Binding to Intracellular Proteins

The cytoplasm is a crowded environment, rich in proteins with diverse structures and properties. Many of these proteins contain hydrophobic cores or pockets that are shielded from the aqueous cytosol. It is within these nonpolar microenvironments that the lipophilic DiBAC4(3) is thought to bind. This interaction is likely driven by favorable hydrophobic interactions, which stabilize the dye in a conformation that enhances its fluorescence quantum yield.

While the binding to the general intracellular protein population is considered to be largely non-specific, there is evidence for more specific interactions with certain proteins. Notably, a study on large-conductance Ca2+-activated K+ (BK) channels revealed that DiBAC4(3) can directly interact with an intracellular domain of the channel's α-subunit. This interaction modulates the channel's activity, highlighting a potential for off-target effects that researchers should consider. The study also noted that the fluorescence changes of DiBAC4(3) are influenced by its interaction with cytosolic proteins.[7]

The lack of comprehensive studies employing techniques such as photoaffinity labeling or proteomic approaches means that a definitive, high-resolution map of DiBAC4(3)'s protein interactome is currently unavailable. This represents a knowledge gap and an avenue for future research.

Interaction with Intracellular Lipid Membranes

Beyond the plasma membrane, eukaryotic cells contain a vast network of intracellular membranes, including the endoplasmic reticulum, Golgi apparatus, and nuclear envelope. These membranes, like the plasma membrane, are composed of lipid bilayers that provide an extensive hydrophobic environment to which DiBAC4(3) can partition. The fluorescence of the dye is enhanced when it binds to the hydrophobic core of these lipid membranes.[8]

An important and advantageous characteristic of DiBAC4(3) is its exclusion from mitochondria.[6] Mitochondria maintain a significant negative membrane potential across their inner membrane. This strong negative charge electrostatically repels the anionic DiBAC4(3), preventing its accumulation within the mitochondrial matrix.[9] This property makes DiBAC4(3) a superior choice for specifically measuring plasma membrane potential, as it avoids the confounding signal from mitochondrial membrane potential changes that can occur with cationic dyes like JC-1.[9]

The following diagram illustrates the differential localization of DiBAC4(3) in relation to the plasma membrane and mitochondria:

Caption: Validated Experimental Workflow for DiBAC4(3).

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol | [5] |

| Excitation Maximum | ~490 nm | [8] |

| Emission Maximum | ~516 nm | [8] |

| Response Type | Slow-response, potentiometric | [1] |

| Charge | Anionic | [5] |

| Mitochondrial Interaction | Excluded due to negative charge | [6][8] |

| Primary Binding Sites | Intracellular proteins and lipid membranes | [5][10] |

Conclusion and Future Directions

DiBAC4(3) remains a powerful and widely used tool for assessing plasma membrane potential. Its utility stems from a well-understood mechanism of voltage-dependent entry into depolarized cells and subsequent fluorescence enhancement upon binding to intracellular hydrophobic environments. The key binding sites are the hydrophobic cores of cytosolic proteins and the lipid bilayers of intracellular organelles, with the notable and advantageous exception of mitochondria.

However, the field would greatly benefit from a more detailed characterization of these binding sites. Future research employing advanced techniques such as photoaffinity labeling coupled with mass spectrometry could identify the specific protein interactome of DiBAC4(3). Similarly, studies using model lipid bilayers of varying compositions could elucidate whether the dye exhibits preferential binding to certain lipid species or domains. A more profound understanding of its molecular interactions will not only refine the interpretation of data generated with this probe but also pave the way for the development of next-generation voltage sensors with enhanced specificity and performance.

References

-

ResearchGate. Does the fluorescence intensity of DiBAC4(3) change with voltage?. [Link]

-

ResearchGate. The response of DiBAC 4 (3) to measure acute changes in the plasma or mitochondrial membrane potential. [Link]

-

Contreras, G. F., et al. (2009). DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit. American Journal of Physiology-Cell Physiology, 297(2), C464-C476. [Link]

-

Interchim. DiBAC4(3), DiSBAC2(3), DiBAC4(5). [Link]

-

ResearchGate. Cytometric analysis of DiBAC4(3)-derived green fluorescence of Gardnerella vaginalis treated with acetic acid and lactic acid. [Link]

-

ResearchGate. Response of DiBAC 4 (3) to measure changes in the plasma membrane potential upon increasing concentrations of anti-Fas antibody after 3 h. [Link]

-

Oviedo, N., et al. (2008). Live Imaging of Planarian Membrane Potential Using DiBAC4(3). Cold Spring Harbor Protocols, 2008(12), pdb.prot5114. [Link]

-

Adams, D. S. (2014). DiBAC4(3) voltage dye protocol. [Link]

-

Yamada, A., et al. (2001). Usefulness and Limitation of DiBAC4(3), a Voltage-Sensitive Fluorescent Dye, for the Measurement of Membrane Potentials Regulated by Recombinant Large Conductance Ca2+-Activated K+ Channels in HEK293 Cells. Japanese Journal of Pharmacology, 86(3), 342-350. [Link]

-

Te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 6, 33. [Link]

-

National Center for Biotechnology Information. Supporting Online Material for... [Link]

-

ResearchGate. Can DiBAC4(3) detect mitochondrial membrane potential?. [Link]

Sources

- 1. Computational structure modeling for diverse categories of macromolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Diazirine‐Modified Membrane Lipid to Study Peptide/Lipid Interactions – Chances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: A "Slow-Response" Voltage Sensor

An In-Depth Technical Guide to DiBAC4(3): Spectral Properties and Application in Membrane Potential Sensing

For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is a critical parameter for understanding cell health, signaling, and the effect of novel therapeutics. Among the chemical tools available, the potentiometric probe DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) has established itself as a reliable and versatile fluorescent dye for these applications. This guide provides an in-depth exploration of its mechanism, spectral properties, and practical application, grounded in field-proven insights to ensure robust and reproducible results.

DiBAC4(3) is a member of the oxonol family of dyes and functions as a "slow-response" or translational membrane potential probe.[1][2][3] Its core mechanism is predicated on its anionic (negatively charged) nature and its lipophilic structure, which governs its distribution across the plasma membrane in response to the electrochemical gradient.[4][5]

In a resting, polarized cell, the interior of the plasma membrane is negatively charged. This electrical gradient repels the anionic DiBAC4(3) dye, largely excluding it from the cell and resulting in low background fluorescence.

Upon membrane depolarization, the intracellular environment becomes less negative (more positive). This reduction in the electrical barrier allows the lipophilic DiBAC4(3) to enter the cell.[5][6] Once inside, the dye binds to intracellular lipid-rich membranes and proteins, a process that significantly enhances its fluorescence and causes a red spectral shift.[4][5][7] The result is a direct correlation: the more depolarized the cell, the more dye enters, and the brighter the fluorescent signal.[3][6] Conversely, membrane hyperpolarization (an increase in the negative charge inside the cell) will cause the dye to exit, leading to a decrease in fluorescence.[5]

This "translational" mechanism, involving the physical movement of the dye across the membrane, is responsible for its classification as a slow-response probe. While this limits its utility for tracking rapid, millisecond-scale events like individual neuronal action potentials, it offers a significant advantage in the form of a large and robust signal change, often around 1% per millivolt, making it ideal for assessing steady-state membrane potential in non-excitable cells and for high-throughput screening applications.[1][5][8]

Caption: Mechanism of DiBAC4(3) as a potentiometric probe.

Core Spectral Properties

The utility of any fluorescent probe is defined by its excitation and emission spectra. DiBAC4(3) is optimally excited by the common 488 nm argon laser line, making it compatible with a wide range of instrumentation, including flow cytometers and confocal microscopes.[9] Upon binding to intracellular components, its emission is typically detected in the green channel.

The precise excitation and emission maxima can vary slightly depending on the solvent environment and binding state. This is a critical consideration for experimental setup and filter selection.

| Parameter | Wavelength (nm) | Solvent/Condition |

| Excitation Maximum | ~490 nm | Bound to cells |

| 493 nm | Methanol (MeOH) | |

| Emission Maximum | ~516 nm | Bound to cells |

| 517 nm | - | |

| 516 nm | Methanol (MeOH) |

Data compiled from multiple sources.[2][4][5][10][11]

Experimental Design & Protocols

A successful experiment using DiBAC4(3) hinges on careful planning, from reagent preparation to the inclusion of self-validating controls.

Foundational Considerations: Why Choose DiBAC4(3)?

The choice of a voltage-sensitive dye must align with the biological question.

-

Advantages: DiBAC4(3) is preferred when a large signal-to-noise ratio is required and the biological process of interest involves sustained changes in membrane potential (seconds to minutes). Its anionic nature also prevents its accumulation in mitochondria, which possess their own strong membrane potential, making DiBAC4(3) superior to cationic dyes for specifically measuring the plasma membrane potential.[5]

-

Limitations: For resolving fast transient signals, such as neuronal action potentials, a fast-response dye would be more appropriate. Researchers should also be aware that, like many functional dyes, DiBAC4(3) may have pharmacological effects on certain cell types, such as activating BK channels, which should be considered during data interpretation.[12]

Step-by-Step Protocol for Cell Staining and Analysis

This protocol provides a robust starting point for adherent mammalian cells. Optimization is recommended for different cell types or suspension cells.

-

Reagent Preparation:

-

Stock Solution (e.g., 1.9 mM): Prepare a stock solution by dissolving DiBAC4(3) powder in high-quality, anhydrous DMSO.[3] The dye is also soluble in ethanol and DMF.[5][13] Aliquot and store at -20°C, protected from light and moisture.[2][10] A stock of 1mg/mL is approximately 1.9 mM.[3]

-

Working Solution (e.g., 1-10 µM): On the day of the experiment, dilute the stock solution into a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The final working concentration typically ranges from 1 to 10 µM; for cultured cells, a concentration of ~5 µM is a common starting point.[6] The working solution should be prepared fresh and kept from light.[10]

-

-

Cell Preparation:

-

Dye Loading:

-

Remove the cell culture medium.

-

Add the DiBAC4(3) working solution to the cells.

-

Incubate for 30 to 60 minutes at the desired temperature (e.g., 37°C), protected from light.[10] This allows the dye distribution to equilibrate with the cells' resting membrane potential.

-

-

Instrumentation and Data Acquisition:

-

Measure fluorescence using a plate reader, fluorescence microscope, or flow cytometer.

-

Excitation: ~490 nm (compatible with 488 nm laser).[9]

-

Emission: ~516 nm (a standard FITC/GFP emission filter set is appropriate).[3]

-

Acquire a baseline fluorescence reading before adding any experimental compounds.

-

Self-Validating Controls

To ensure data integrity, every experiment should include the following controls:

-

Unstained Cells: To measure background autofluorescence.

-

Positive Control (Depolarization): After establishing a baseline, add a high concentration of potassium chloride (e.g., final concentration of 50-100 mM KCl) to the buffer. This will depolarize the cells and should elicit a maximal fluorescence signal, confirming the dye is responsive.

-

Solvent Control: Add an equivalent volume of the vehicle used to dissolve test compounds (e.g., DMSO) to ensure it does not independently affect membrane potential.

Caption: General experimental workflow for DiBAC4(3) assay.

Applications in Research and Drug Development

The robust signal and straightforward protocol of DiBAC4(3) have led to its widespread adoption in several key research areas:

-

High-Throughput Screening (HTS): Its use in plate-based assays makes it highly suitable for screening large compound libraries for activity against ion channels, which are critical drug targets.[2][5]

-

Neuroscience: While not ideal for single action potentials, it is used to study sustained changes in membrane potential in neurons and glial cells in response to neurotransmitters or pharmacological agents.[]

-

Cell Viability and Apoptosis: Changes in membrane potential are an early indicator of cellular stress and apoptosis. DiBAC4(3) can be used to monitor cell health in toxicology screens and fundamental biology research.[]

-

Microbiology: The dye is effective for measuring membrane potential dynamics in bacterial cells, aiding in studies of microbial physiology and the mechanism of action of antimicrobial agents.[4][]

Conclusion

DiBAC4(3) is a powerful and accessible tool for the quantitative assessment of plasma membrane potential. Its mechanism as a slow-response anionic probe provides a large, reliable fluorescence increase upon depolarization, and its spectral compatibility with standard instrumentation ensures broad applicability. By understanding its mechanism, adhering to validated protocols, and incorporating rigorous controls, researchers in basic science and drug development can effectively leverage DiBAC4(3) to gain critical insights into cellular function.

References

-

Dojindo Molecular Technologies, Inc. "DiBAC4(3) - Reagent for Monitoring Membrane Potential." Dojindo.com. [Link]

-

Interchim. "DiBAC4(3), DiSBAC2(3), DiBAC4(5)." Interchim.com. [Link]

-

Yamada, A., Gaja, N., Ohya, S., et al. "Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells." Japanese Journal of Pharmacology, 86(3), 342-350 (2001). [Link]

-

Santana, L. F., Gonzalez-Perez, V., Lanner, J. T., et al. "DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit." The Journal of general physiology, 141(3), 337–351 (2013). [Link]

-

Adams, D. S., & Levin, M. "Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE." Cold Spring Harbor protocols, 2012(4), pdb.prot067702 (2012). [Link]

-

Levin Lab at Tufts University. "DiBAC4(3) voltage dye protocol." ASE.Tufts.edu. [Link]

-

Yamada, A., & Ohya, S. "(PDF) Usefulness and Limitation of DiBAC4(3), a Voltage-Sensitive Fluorescent Dye, for the Measurement of Membrane Potentials Regulated by Recombinant Large Conductance Ca2+-Activated K+ Channels in HEK293 Cells." ResearchGate. [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. biotium.com [biotium.com]

- 3. drmichaellevin.org [drmichaellevin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. interchim.fr [interchim.fr]

- 6. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 8. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reagent for Monitoring Membrane Potential DiBAC4(3) | CAS 70363-83-6(free acid) Dojindo [dojindo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 12. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Optimization of DiBAC4(3) Solubility and Storage for High-Fidelity Membrane Potential Assays

Executive Summary

DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response, voltage-sensitive fluorescent probe widely used for measuring resting membrane potential in non-excitable cells and high-throughput drug screening.[1][2] Unlike fast-response styryl dyes (e.g., ANEPPS), DiBAC4(3) relies on a transmembrane redistribution mechanism that offers a high signal-to-noise ratio but requires rigorous handling to prevent precipitation, adsorption, and degradation. This guide provides a standardized protocol for the solubilization, storage, and validation of DiBAC4(3) to ensure experimental reproducibility.

Physicochemical Profile & Mechanism

Understanding the chemical nature of DiBAC4(3) is a prerequisite for proper handling. It is a lipophilic anion; its solubility is governed by the balance between its hydrophobic butyl chains and its anionic charge.

| Property | Specification |

| Molecular Weight | 516.63 g/mol |

| Formula | C₂₇H₄₀N₄O₆ |

| Excitation / Emission | 490 nm / 516 nm (Green) |

| Charge | Anionic (-1) at physiological pH |

| Solubility (DMSO) | ~15–50 mg/mL (Recommended stock: 10–20 mM) |

| Solubility (Ethanol) | ~5–10 mg/mL |

| Solubility (Water) | Sparingly soluble (Requires organic co-solvent) |

Mechanism of Action: Upon membrane depolarization (interior becomes less negative), the anionic DiBAC4(3) enters the cell driven by the electrostatic gradient.[3] Once inside, it binds to intracellular proteins and hydrophobic membrane regions, causing a significant increase in fluorescence quantum yield and a red shift in emission.[3][4] Conversely, hyperpolarization drives the dye out, decreasing fluorescence.

Stock Solution Preparation

The primary cause of assay variability is the improper preparation of stock solutions, leading to micro-precipitation that is invisible to the naked eye but catastrophic for fluorescence quantitation.

Solvent Selection

-

Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. It prevents hydrolysis and ensures complete solubilization.

-

Alternative: Ethanol (absolute) can be used but is more prone to evaporation during storage.

-

Avoid: Aqueous buffers for stock preparation. The dye will precipitate immediately at high concentrations.

Preparation Protocol

-

Equilibrate: Allow the vial of solid DiBAC4(3) to warm to room temperature before opening to prevent moisture condensation, which degrades the dye.

-

Dissolve: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 20 mM .

-

Calculation: For 25 mg of DiBAC4(3) (MW 516.6), add ~2.42 mL of DMSO for a 20 mM stock.

-

-

Mix: Vortex vigorously. If particles persist, sonicate in a water bath for 5–10 minutes.

-

Aliquot: Divide into small, single-use aliquots (e.g., 10–50 µL) in amber polypropylene tubes .

-

Critical: Avoid glass vials for storage due to surface adsorption (see Section 5).

-

Graphviz Diagram: Stock Preparation Workflow

Storage and Stability

DiBAC4(3) is sensitive to light and moisture. Stability is significantly compromised in aqueous solution.

| State | Temperature | Container | Stability Estimate |

| Solid Powder | -20°C | Desiccated vial | ≥ 4 Years |

| Stock (DMSO) | -20°C | Amber Polypropylene | 3–6 Months |

| Working Sol. | 20–37°C | Plastic Reservoir | < 24 Hours (Use immediately) |

Key Storage Rules:

-

Protect from Light: Wrap tubes in foil if amber tubes are unavailable.

-

Freeze-Thaw: Limit to a maximum of 3 cycles. Repeated cycling causes dye degradation and precipitation.

-

Desiccation: Store stock vials in a jar with desiccant to keep DMSO anhydrous.

Working Solution & Assay Factors

The transition from stock to working solution is where adsorption artifacts occur.

The "Glass Effect"

DiBAC4(3) exhibits high affinity for glass surfaces.[5]

-

Rule: Do NOT use glass vials or glass reservoirs for preparing working solutions.

-

Consequence: Significant loss of dye concentration and uneven staining.

-

Solution: Use polypropylene (PP) or polystyrene (PS) tubes. If glass coverslips are used for imaging, they must be pre-treated or coated (e.g., with poly-lysine) to minimize non-specific background binding, although the dye is generally applied to the cells on the coverslip.

Dilution Strategy

-

Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into a buffer containing 0.04%–0.08% Pluronic F-127 . This surfactant aids in dispersing the lipophilic dye into the aqueous phase without precipitation.

-

Final Working Solution: Dilute to 1–10 µM in a physiological buffer (e.g., HEPES-buffered saline).

-

Note: Serum (BSA/FBS) can bind the dye. While some protocols use serum-free buffer to maximize sensitivity, low concentrations of BSA (0.1%) can help prevent dye aggregation, though it may buffer the free dye concentration.

-

Troubleshooting & Validation Logic

How do you confirm the dye is working?

Visual Checks

-

Turbidity: If the working solution looks cloudy, the dye has precipitated. Discard and prepare fresh using Pluronic F-127.

-

Bright Spots: Intense, localized fluorescent punctae on cells often indicate dye aggregates or "gunk" (cellular debris) rather than membrane potential.

Functional Validation (Self-Validating System)

Every assay plate should include a positive control for depolarization.

-

High K+ Buffer: Perfusing cells with high potassium (e.g., 40–60 mM KCl) should immediately depolarize the membrane, causing a sharp increase in DiBAC4(3) fluorescence.

-

Gramicidin/Valinomycin: Ionophores can clamp the potential to known values for calibration.

Graphviz Diagram: Troubleshooting Logic

References

-

Yamada, A., et al. (2001). "Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials." Japanese Journal of Pharmacology. Available at: [Link]

-

Adams, D.S. & Levin, M. (2012). "Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE." Cold Spring Harbor Protocols. Available at: [Link]

Sources

Methodological & Application

DiBAC4(3) staining protocol for flow cytometry.

Application Note: Measuring Membrane Potential (

Introduction: The Equilibrium Probe

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol, commonly known as DiBAC4(3) , is a slow-response, voltage-sensitive fluorescent dye.[1][2] Unlike fast-response styryl dyes (e.g., ANEPPS) that detect millisecond action potentials via electronic redistribution, DiBAC4(3) operates on a thermodynamic equilibrium mechanism .

Why use DiBAC4(3)?

-

High Sensitivity: It exhibits a fluorescence change of approximately ~1% per mV, making it superior for detecting sustained changes in resting membrane potential caused by drug interactions, apoptosis, or ion channel modulation.

-

Ease of Use: It is excited by the standard 488 nm (Blue) laser and emits in the FITC/GFP channel (~516 nm).

-

Nernstian Distribution: As an anionic (negatively charged) lipophilic molecule, it partitions across the membrane according to the Nernst equation.

Critical Mechanism:

-

Depolarized Cells (Less Negative Interior): The repulsive force against the anion decreases. The dye enters the cell, binds to intracellular proteins/lipids, and its fluorescence quantum yield increases significantly.[3][4][5] Result: Brighter Signal.

-

Hyperpolarized Cells (More Negative Interior): The negative charge inside the cell repels the anionic dye.[6] The dye exits the cell into the buffer. Result: Dimmer Signal.

Technical Specifications & Reagents

Dye Properties

| Property | Specification |

| Full Name | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol |